N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Catalog No.
S13750938
CAS No.
M.F
C11H12BrN3
M. Wt
266.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-am...

Product Name

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

InChI

InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3

InChI Key

XSYCLSTXEYBUPY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)Br

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a bromophenyl group and a methyl group. The compound's molecular formula is C11H12BrN3C_{11}H_{12}BrN_{3}, and it has a molecular weight of 266.14 g/mol. Its systematic IUPAC name is N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine, highlighting the presence of both the bromine atom and the pyrazole moiety within its structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse reactivity and biological activity .

, making it versatile in synthetic organic chemistry:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides .
  • Reduction: It can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, yielding various reduced derivatives .
  • Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

These reactions enable the synthesis of a range of derivatives that may exhibit altered properties or enhanced biological activities.

Research indicates that N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine possesses significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action involves interaction with specific biological targets, potentially inhibiting enzymes or modulating receptor activity, which could lead to therapeutic effects against various diseases .

The synthesis of N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane with terminal alkynes, leading to the formation of pyrazoles under mild conditions. Additionally, palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed for industrial-scale production due to their efficiency and functional group tolerance .

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
  • Chemical Research: Used as a building block in the synthesis of more complex molecules.
  • Agrochemicals: Investigated for its utility in developing agricultural products .

These applications underscore the compound's significance in both academic research and industrial contexts.

Studies on N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine have focused on its interactions with various biological targets. The compound's ability to bind to enzymes or receptors suggests that it can modulate key biological pathways. For instance, it may inhibit specific enzymes involved in disease processes, which enhances its potential as a therapeutic agent .

Several compounds share structural similarities with N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine. A few notable examples include:

Compound NameMolecular FormulaKey Features
N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amineC9H15N3Contains a cyclopropylethyl group; unique stability
N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-5-amineC9H15N3Variation in substitution pattern; potential for different biological activity
N-(4-bromophenyl)-N-[1,3-diphenyl-1H-pyrazol-4-y]methyleneamineC19H18BrN3More complex structure; potential for enhanced interactions due to multiple aromatic rings

Uniqueness

The uniqueness of N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern on the pyrazole ring. This configuration imparts distinct chemical and biological properties that may not be present in other similar compounds. The presence of the bromine atom enhances reactivity and stability, making it particularly valuable for various applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.02146 g/mol

Monoisotopic Mass

265.02146 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types